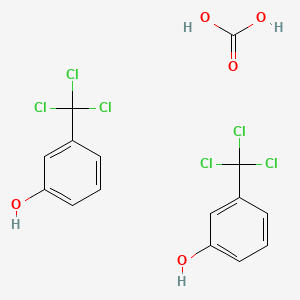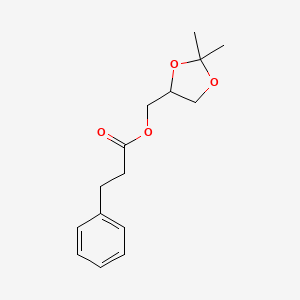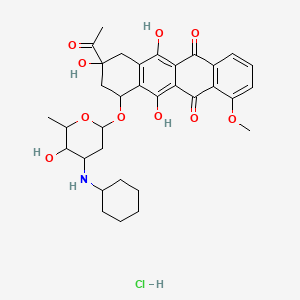![molecular formula C9H17N3O2 B14427987 3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid CAS No. 84511-23-9](/img/structure/B14427987.png)
3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid is a compound that features a piperidine ring, a hydrazine moiety, and a propanoic acid group. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the piperidine ring, followed by functionalization to introduce the hydrazine and propanoic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the hydrazine moiety or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the hydrazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with biological molecules, while the piperidine ring may contribute to the compound’s binding affinity to certain receptors or enzymes . The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
84511-23-9 |
|---|---|
Fórmula molecular |
C9H17N3O2 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
3-(1-methanehydrazonoylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H17N3O2/c10-11-7-12-5-3-8(4-6-12)1-2-9(13)14/h7-8H,1-6,10H2,(H,13,14) |
Clave InChI |
MQJNZEPHCXYYIT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCC(=O)O)C=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


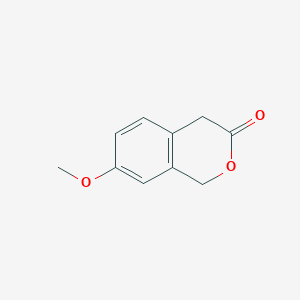
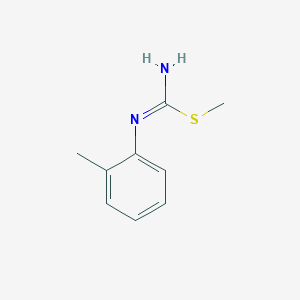
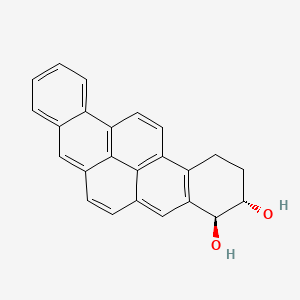
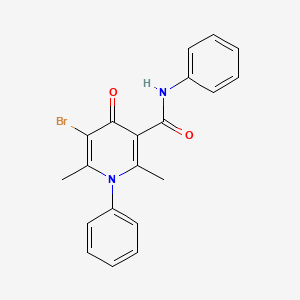
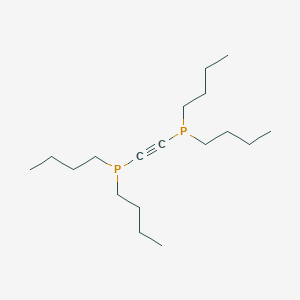
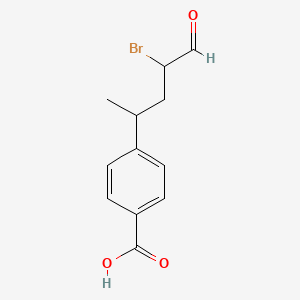
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
